Ethyl [(3-methylquinoxalin-2-yl)sulfanyl](phenyl)acetate
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Overview
Description
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla typically involves the reaction of 3-methylquinoxaline-2-thiol with ethyl 2-bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at reflux temperature . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis . By inhibiting this receptor, the compound can potentially suppress tumor growth and proliferation . The compound also induces apoptosis in cancer cells by upregulating caspase-3 and caspase-9 levels and improving the Bax/Bcl-2 ratio .
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoxaline-2-thiol: A precursor in the synthesis of ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla.
Ethyl 2-(3-methylquinoxalin-2-yl)acetate: Another quinoxaline derivative with similar structural features.
Quinoxaline N-propionic and O-propionic hydrazide derivatives: Compounds with similar biological activities and applications.
Uniqueness
Ethyl 2-((3-methylquinoxalin-2-yl)thio)-2-phenyla stands out due to its specific interaction with VEGFR-2 and its potential as an antiproliferative agent . Its unique structure allows it to form specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(3-methylquinoxalin-2-yl)sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-19(22)17(14-9-5-4-6-10-14)24-18-13(2)20-15-11-7-8-12-16(15)21-18/h4-12,17H,3H2,1-2H3 |
InChI Key |
JIOKNTVJTFMVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3N=C2C |
Origin of Product |
United States |
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